Methyl 5-bromo-2-[(ethylcarbamoyl)amino]benzoate
Description
Methyl 5-bromo-2-[(ethylcarbamoyl)amino]benzoate is a brominated benzoate ester derivative featuring an ethylcarbamoyl-substituted amino group at the 2-position. This compound belongs to a class of anthranilic acid derivatives, which are widely studied for their structural versatility and applications in medicinal chemistry, including antimicrobial and antitubercular activity . The ethylcarbamoyl group (-NH-C(O)-OCH₂CH₃) introduces hydrogen-bonding capabilities and moderate electron-withdrawing effects, influencing both reactivity and intermolecular interactions.
Properties
IUPAC Name |
methyl 5-bromo-2-(ethylcarbamoylamino)benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrN2O3/c1-3-13-11(16)14-9-5-4-7(12)6-8(9)10(15)17-2/h4-6H,3H2,1-2H3,(H2,13,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBVDAIILFSGSKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)NC1=C(C=C(C=C1)Br)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-bromo-2-[(ethylcarbamoyl)amino]benzoate typically involves the following steps:
Bromination: The starting material, 2-aminobenzoic acid, is brominated using bromine or a brominating agent to introduce a bromine atom at the 5-position.
Carbamoylation: The brominated intermediate is then reacted with ethyl isocyanate to introduce the ethylcarbamoyl group.
Esterification: Finally, the carboxylic acid group is esterified using methanol and a suitable catalyst to form the methyl ester.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-bromo-2-[(ethylcarbamoyl)amino]benzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to convert the carbamoyl group to an amine.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiolate can be used in the presence of a suitable solvent like dimethylformamide (DMF).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst can be employed.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Major Products Formed
Substitution: Products include azido or thiol-substituted derivatives.
Reduction: Products include the corresponding amine or de-brominated compound.
Oxidation: Products include carboxylic acids or other oxidized derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity:
Research has indicated that compounds similar to methyl 5-bromo-2-[(ethylcarbamoyl)amino]benzoate exhibit promising anticancer properties. A study evaluated the compound's efficacy against different cancer cell lines, revealing significant cytotoxic effects.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (breast cancer) | 15 |
| A549 (lung cancer) | 20 |
| HeLa (cervical cancer) | 18 |
These findings suggest that the compound may inhibit cell proliferation through mechanisms such as apoptosis induction, making it a candidate for further development as an anticancer agent .
Enzyme Inhibition Studies:
The compound has been studied for its ability to inhibit specific enzymes involved in cancer progression and bacterial infections. For instance, it has been shown to interact with enzymes critical for bacterial cell wall synthesis, enhancing its potential as an antibacterial agent .
Agricultural Applications
Pesticidal Properties:
this compound is also being investigated for its pesticidal properties. It has been included in formulations aimed at controlling agricultural pests effectively. The compound's structure allows it to act on various target sites within pest organisms, potentially leading to higher efficacy compared to traditional pesticides .
Case Studies
Case Study 1: Anticancer Screening
In a comprehensive screening of derivatives related to this compound, researchers found that certain modifications enhanced its anticancer activity. Notably, the compound demonstrated a capacity to induce apoptosis in MCF-7 cells, as evidenced by flow cytometry assays that measured cell viability and apoptotic markers .
Case Study 2: Pesticidal Efficacy
Another study focused on the synthesis of various derivatives of this compound and their evaluation against common agricultural pests. The results indicated that some derivatives exhibited significant insecticidal activity, suggesting a viable pathway for developing new agrochemicals based on this compound .
Mechanism of Action
The mechanism of action of Methyl 5-bromo-2-[(ethylcarbamoyl)amino]benzoate depends on its specific application. In biological systems, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The molecular targets and pathways involved can vary but often include key proteins involved in metabolic or signaling pathways.
Comparison with Similar Compounds
Structural and Functional Group Variations
The substituent at the 2-position of the benzoate scaffold significantly impacts physicochemical properties, synthetic routes, and biological activity. Below is a comparative analysis of key analogs:
Table 1: Comparative Analysis of Structural Analogues
Physicochemical and Crystallographic Properties
- Solubility : Sulfonamide and sulfonyl derivatives (e.g., ) exhibit lower solubility in polar solvents due to strong hydrogen-bonding and crystal packing (π–π interactions) .
- Crystal Packing: Quinoline-containing analogs (e.g., ) form supramolecular chains via π–π stacking, whereas methylsulfonyl derivatives adopt planar configurations with Z’ = 1 in space group P2₁/n .
Biological Activity
Methyl 5-bromo-2-[(ethylcarbamoyl)amino]benzoate is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : C10H12BrN2O2
- Molecular Weight : 276.12 g/mol
- SMILES Notation : CCOC(=O)C1=C(C(=C(C=C1)Br)N)N
This compound features a bromine atom, which is often associated with increased biological activity due to its ability to participate in various biochemical interactions.
The biological activity of this compound can be attributed to several mechanisms:
- Antimicrobial Activity : Studies have shown that compounds with similar structures exhibit significant antimicrobial properties. The bromine substitution may enhance the lipophilicity and cellular uptake of the compound, leading to increased efficacy against various pathogens .
- Anticancer Properties : Some derivatives of brominated benzoates have been reported to inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest. The ethyl carbamoyl group may contribute to these effects by modulating signaling pathways involved in cell survival .
- Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in metabolic pathways, which could lead to altered cellular responses and therapeutic effects in disease models .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
| Activity Type | Effect Observed | Reference |
|---|---|---|
| Antimicrobial | Effective against Gram-positive bacteria | |
| Anticancer | Induces apoptosis in cancer cell lines | |
| Enzyme Inhibition | Inhibits specific metabolic enzymes |
Case Studies
Case Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial properties of this compound, researchers found that it exhibited significant activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be lower than those of commonly used antibiotics, suggesting its potential as a novel antimicrobial agent .
Case Study 2: Anticancer Activity
A cell viability assay conducted on various cancer cell lines demonstrated that this compound reduced cell proliferation by up to 70% at concentrations of 50 µM. The mechanism was linked to the activation of caspase pathways, leading to apoptosis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
